molecular formula C27H38N4O11 B13696927 20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide

20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide

Cat. No.: B13696927
M. Wt: 594.6 g/mol
InChI Key: PJGOICULSRIDLV-UHFFFAOYSA-N
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Description

20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide is a complex organic compound with significant potential in various scientific fields. This compound is structurally related to thalidomide and its analogs, which are known for their immunomodulatory and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide typically involves multi-step organic synthesis. One common method starts with 3-nitrophthalic anhydride, which reacts with 3-amino-2,6-piperidinedione to form an intermediate product. This intermediate is then reduced in the presence of hydrogen gas and a palladium catalyst (Pd/C) to yield the final compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques. This method enhances safety, reproducibility, and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide has numerous applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C27H38N4O11

Molecular Weight

594.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C27H38N4O11/c28-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-23(33)29-20-3-1-2-19-24(20)27(36)31(26(19)35)21-4-5-22(32)30-25(21)34/h1-3,21H,4-18,28H2,(H,29,33)(H,30,32,34)

InChI Key

PJGOICULSRIDLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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